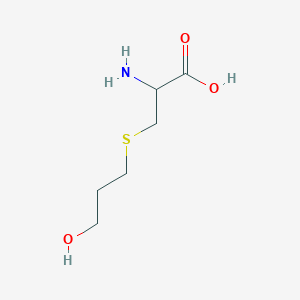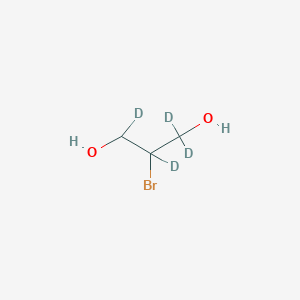
2-Bromo-1,1,2,3-tetradeuteriopropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-propanediol-d4 is a deuterium-labeled compound with the molecular formula C3H3D4BrO2 and a molecular weight of 159.02 g/mol . This compound is a stable isotope-labeled analog of 2-Bromo-1,3-propanediol, which is used in various chemical and biological research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-propanediol-d4 typically involves the bromination of 1,3-propanediol-d4. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as hydrobromic acid or bromine in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for 2-Bromo-1,3-propanediol-d4 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The process may also include additional purification steps such as distillation or recrystallization to achieve the desired quality .
化学反応の分析
Types of Reactions
2-Bromo-1,3-propanediol-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,3-propanediol-d4.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The bromine atom can be reduced to form 1,3-propanediol-d4.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: 1,3-Propanediol-d4
Oxidation Reactions: Corresponding aldehydes or carboxylic acids
Reduction Reactions: 1,3-Propanediol-d4
科学的研究の応用
2-Bromo-1,3-propanediol-d4 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used as a reference standard in quality control and analytical testing.
作用機序
The mechanism of action of 2-Bromo-1,3-propanediol-d4 involves its interaction with various molecular targets and pathways. The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of different products. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
類似化合物との比較
Similar Compounds
2-Bromo-1,3-propanediol: The non-deuterated analog of 2-Bromo-1,3-propanediol-d4.
3-Bromo-1,2-propanediol: A similar compound with the bromine atom at a different position.
2-Bromo-2-nitro-1,3-propanediol (Bronopol): A compound with additional nitro and hydroxyl groups.
Uniqueness
2-Bromo-1,3-propanediol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it particularly valuable in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .
特性
分子式 |
C3H7BrO2 |
|---|---|
分子量 |
159.01 g/mol |
IUPAC名 |
2-bromo-1,1,2,3-tetradeuteriopropane-1,3-diol |
InChI |
InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D,2D2,3D |
InChIキー |
HULFLYYUFHXCLJ-YGABEOBRSA-N |
異性体SMILES |
[2H]C(C([2H])(C([2H])([2H])O)Br)O |
正規SMILES |
C(C(CO)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


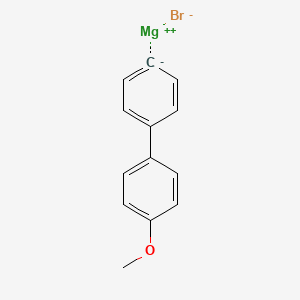
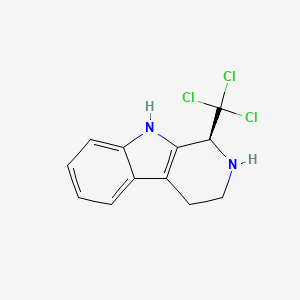
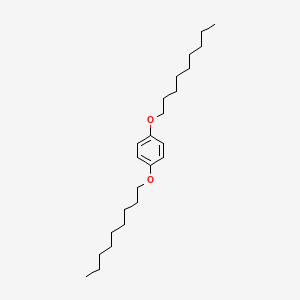
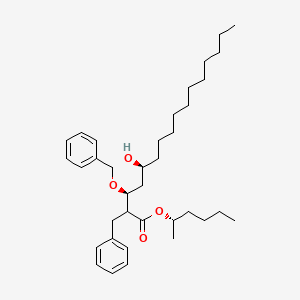
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
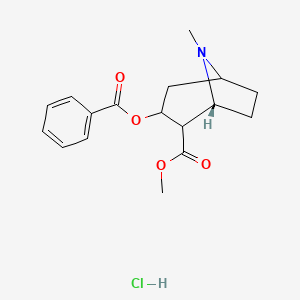
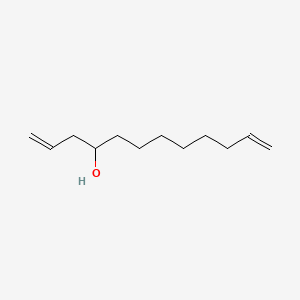
![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)
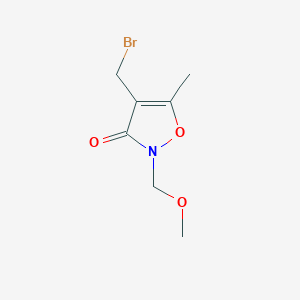
![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
![[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid](/img/structure/B13404295.png)
![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)
